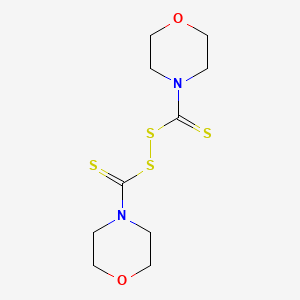

Dimorpholinethiuram disulfide

概要

説明

JX06は、ピルビン酸脱水素酵素キナーゼ(PDK)1、2、および3の強力かつ選択的な阻害剤です。 これは、これらのキナーゼの活性を阻害する、不可逆的な方法でシステイン残基に共有結合する能力で知られています 。 この化合物は、有意な抗腫瘍効果を示しており、主にがん研究で使用されています .

準備方法

合成経路と反応条件: JX06は、ジスルフィド結合の形成を含む一連の化学反応によって合成されます。 重要なステップには、モルホリンを二硫化炭素と反応させてモルホリノチオカルボニルクロリドを形成し、次にモルホリンの別の分子と反応させてビス(モルホリノチオカルボニル)ジスルフィドを形成することが含まれます .

工業生産方法: JX06の工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスは、より高い収率と純度のために最適化されており、最終製品が研究用途に必要な基準を満たしていることを保証しています .

化学反応の分析

反応の種類: JX06は主に共有修飾反応を起こします。 これは、PDK1の保存されたシステイン残基のチオール基とジスルフィド結合を形成します 。 この共有修飾は、ATPが結合ポケットにアクセスすることを妨げ、PDK1の酵素活性を阻害する構造変化を引き起こします .

一般的な試薬と条件: JX06の合成に使用される一般的な試薬には、モルホリン、二硫化炭素、その他の有機溶媒が含まれます。 反応は、通常、制御された温度と圧力の条件下で行われ、目的の生成物が得られるようにします .

形成される主な生成物: JX06を含む反応から形成される主な生成物は、ビス(モルホリノチオカルボニル)ジスルフィドであり、これはPDK1、PDK2、およびPDK3を阻害する活性化合物です .

科学研究への応用

JX06は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 がん研究では、JX06は、PDK1を阻害し、グルコース代謝を変更することによって、がん細胞のアポトーシスを誘発することが示されています 。 この化合物は、代謝再プログラミングとそのがん細胞増殖への影響を調べる研究でも使用されています 。

科学的研究の応用

Chemical Properties and Mechanism of Action

Dimorpholinethiuram disulfide is characterized by its ability to form disulfide bonds, which play a crucial role in stabilizing protein structures. The compound interacts with thiol groups in cysteine residues, leading to the formation of stable disulfide bonds that are essential for the proper folding and function of proteins . Its primary target is aldehyde dehydrogenase, where it acts as an irreversible inhibitor, affecting alcohol metabolism pathways and eliciting a disulfiram-alcohol reaction.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. Inhibitors containing thiuram disulfide were tested against key proteases involved in viral replication. These compounds demonstrated significant inhibitory activity, with half-maximum inhibitory concentrations (IC50) showing improvements over traditional inhibitors like disulfiram .

| Compound | Target Protease | IC50 (µM) |

|---|---|---|

| RI172 | Mpro | 0.6 |

| RI173 | Mpro | 0.6 |

| Disulfiram | Mpro | 1.5 |

| RI171 | PLpro | 1.9 |

These results suggest that this compound could be a valuable component in developing antiviral therapies targeting multiple stages of viral replication.

Cancer Treatment

This compound has also been investigated for its anticancer properties. Its ability to modulate redox homeostasis and influence cellular processes makes it a candidate for further research in cancer therapy. The compound's mechanism involves the disruption of redox balance within cancer cells, potentially leading to increased sensitivity to other therapeutic agents.

Agricultural Applications

This compound serves as a fungicide and insecticide in agricultural practices. Its efficacy against various pests and pathogens has been documented, making it a valuable addition to integrated pest management strategies.

| Application | Target Organism | Efficacy Rate |

|---|---|---|

| Fungicide | Various fungi | High |

| Insecticide | Common agricultural pests | Moderate |

The compound's performance as a protective agent against fungal infections in crops highlights its importance in sustainable agriculture.

Rubber Vulcanization

Historically, this compound has been utilized in the vulcanization process of rubber, enhancing its durability and elasticity . The compound acts as a cross-linking agent, improving the mechanical properties of rubber products.

Corrosion Inhibition

Recent research indicates that this compound may also function as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent degradation due to environmental factors .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on the efficacy of thiuram disulfide analogs against SARS-CoV-2 demonstrated significant antiviral activity. The compounds were tested in vitro on infected cell lines, showing reduced viral loads compared to untreated controls. This study emphasizes the potential for thiuram derivatives in developing novel antiviral therapies.

Case Study 2: Agricultural Impact

Field trials assessing the effectiveness of this compound as a fungicide revealed substantial reductions in fungal infections on crops compared to conventional treatments. The results indicated not only improved crop yield but also lower environmental impact due to reduced chemical usage.

作用機序

類似化合物との比較

生物活性

Dimorpholinethiuram disulfide, commonly known as thiram , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, therapeutic applications, and potential side effects based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a thiuram compound, characterized by its disulfide linkage which plays a crucial role in its biological activity. The molecular formula is , and it is often used as a fungicide and pesticide in agricultural settings.

Thiram exhibits multiple mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : Thiram acts as an irreversible inhibitor of various enzymes, including aldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, which can produce adverse effects when alcohol is consumed simultaneously .

- Covalent Binding : The compound forms covalent bonds with cysteine residues in proteins, affecting their function. This property has been exploited in studies targeting viral proteases, such as those involved in SARS-CoV-2 replication .

- Antimicrobial Activity : Thiram has demonstrated antimicrobial properties against various pathogens. For instance, it exhibits antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported between 16–32 μg/mL for specific derivatives .

Therapeutic Applications

Thiram's biological activity has led to its exploration in several therapeutic contexts:

- Antiviral Research : Recent studies have highlighted thiram's potential in inhibiting SARS-CoV-2 proteases, which are critical for viral replication. In vitro assays showed promising results with half-maximal inhibitory concentrations (IC50) ranging from 0.6 to 3.8 µM against different viral proteases .

- Cancer Therapy : Thiram's ability to inhibit certain metabolic pathways has prompted investigations into its use as an adjunct therapy in cancer treatment. By targeting metabolic plasticity in cancer cells, thiram may enhance the efficacy of existing treatments .

Toxicological Considerations

Despite its therapeutic potential, thiram poses several health risks:

- Cytotoxicity : Studies indicate that thiram can exhibit cytotoxic effects on various cell lines. The compound's toxicity is influenced by its concentration and exposure duration, necessitating careful evaluation in therapeutic contexts .

- Mutagenicity : Some derivatives of thiram have shown mutagenic properties in microbial assays, raising concerns about their safety for human use .

Case Studies and Research Findings

Recent research has provided insights into thiram's biological activity through various case studies:

- SARS-CoV-2 Inhibition : A study tested thiram alongside other thiuram disulfide analogs against SARS-CoV-2 proteases. Results indicated that modifications to the compound could enhance its inhibitory potency significantly compared to disulfiram, a related compound .

- Antimicrobial Efficacy : In a comparative study of several disulfide compounds, thiram derivatives exhibited varying degrees of antibacterial activity, highlighting the importance of chemical structure in determining efficacy against specific pathogens .

Summary Table of Biological Activities

特性

IUPAC Name |

morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYOWPPMNSLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052471 | |

| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-46-4 | |

| Record name | Bis(morpholinothiocarbonyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimorpholinethiuram disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimorpholinethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMORPHOLINETHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。